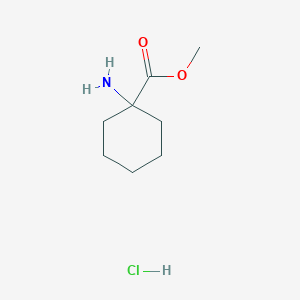

Methyl 1-aminocyclohexanecarboxylate hydrochloride

CAS No.: 37993-32-1

Cat. No.: VC2274133

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37993-32-1 |

|---|---|

| Molecular Formula | C8H16ClNO2 |

| Molecular Weight | 193.67 g/mol |

| IUPAC Name | methyl 1-aminocyclohexane-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C8H15NO2.ClH/c1-11-7(10)8(9)5-3-2-4-6-8;/h2-6,9H2,1H3;1H |

| Standard InChI Key | MTPXRXOMKRLUMU-UHFFFAOYSA-N |

| SMILES | COC(=O)C1(CCCCC1)N.Cl |

| Canonical SMILES | COC(=O)C1(CCCCC1)N.Cl |

Introduction

Chemical Structure and Properties

Molecular Information

Methyl 1-aminocyclohexanecarboxylate hydrochloride has the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol . This compound is registered with the CAS number 37993-32-1. The molecule consists of a cyclohexane ring with both an amino group and a methyl ester group attached to the same carbon atom, forming a quaternary center. The amino group exists as a hydrochloride salt, which influences many of its physicochemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C8H16ClNO2 |

| Molecular Weight | 193.67 g/mol |

| CAS Number | 37993-32-1 |

| IUPAC Name | Methyl 1-aminocyclohexane-1-carboxylate hydrochloride |

| InChI | InChI=1S/C8H15NO2.ClH/c1-11-7(10)8(9)5-3-2-4-6-8;/h2-6,9H2,1H3;1H |

Structural Characteristics

The distinctive feature of this compound is the positioning of both the amino group (-NH2) and the carboxylate ester group (-COOCH3) at the same carbon atom (position 1) of the cyclohexane ring. This creates a quaternary carbon center that significantly influences the compound's chemical behavior. In its hydrochloride salt form, the amino group is protonated, resulting in a positively charged ammonium group that forms an ionic bond with the chloride counter-ion.

Unlike its positional isomers such as methyl trans-4-aminocyclohexanecarboxylate hydrochloride (which has the amino group at position 4) or (1R,3S)-methyl 3-aminocyclohexanecarboxylate hydrochloride (with the amino group at position 3) , the placement of both functional groups at the same carbon provides unique reactivity patterns and stereochemical considerations.

Physical and Chemical Properties

Based on the properties of similar aminocyclohexanecarboxylate compounds, Methyl 1-aminocyclohexanecarboxylate hydrochloride typically appears as a white to off-white crystalline powder . Its hydrochloride salt form greatly enhances water solubility compared to the free base, making it more suitable for aqueous reactions and biological applications.

The compound possesses several key chemical characteristics:

Synthesis and Preparation Methods

Reaction Conditions

Based on documented procedures for similar compounds, the esterification reaction would likely require the following conditions:

-

Temperature control: Initial cooling (typically to -10°C) during the addition of thionyl chloride, followed by warming to ambient temperature and refluxing

-

Careful reagent addition: Thionyl chloride added dropwise to control the exothermic reaction

-

Reflux conditions: Typically 1-2 hours to ensure complete conversion

-

Precise stoichiometry: Excess methanol as both solvent and reagent, with controlled amounts of the acid catalyst

For example, the synthesis of the positional isomer involves stirring at low temperature for approximately 15 minutes, warming to ambient temperature for 15 minutes, and then heating at reflux for 1 hour . Similar conditions would likely be applicable to methyl 1-aminocyclohexanecarboxylate hydrochloride synthesis, with modifications to account for the different reactivity of the starting material.

Industrial Production Considerations

For large-scale production, several factors would need consideration:

-

Continuous flow processes might be employed to enhance efficiency and yield

-

Automated reactors with precise control of reaction parameters would ensure consistent product quality

-

Purification protocols would need optimization to ensure high purity

-

Safety considerations for handling large quantities of reagents like thionyl chloride would be essential

The patent literature describes processes for preparing related aminocyclohexanecarboxylic acid derivatives with improved stereochemical control . While these specific procedures target trans-4-amino derivatives, the underlying principles of reaction control and stereoselectivity provide valuable insights for industrial production of positional isomers like methyl 1-aminocyclohexanecarboxylate hydrochloride.

Chemical Reactivity

Reactions of the Amino Group

The amino group in methyl 1-aminocyclohexanecarboxylate hydrochloride, even in its protonated state, can participate in various reactions:

-

Amide formation: Reaction with acyl chlorides or anhydrides to form amides

-

Carbamate formation: Reaction with chloroformates to form carbamates

-

Reductive amination: Reaction with aldehydes or ketones in the presence of reducing agents to form secondary or tertiary amines

-

Urea formation: Reaction with isocyanates to form urea derivatives

The quaternary carbon center to which the amino group is attached provides significant steric hindrance, potentially reducing reaction rates compared to aminocyclohexane derivatives with the amino group at less hindered positions.

Reactions of the Ester Group

The methyl ester functional group can undergo several transformations:

-

Hydrolysis: Under acidic or basic conditions to form the corresponding carboxylic acid

-

Transesterification: Exchange of the methyl group with other alcohols

-

Reduction: Using reducing agents like LiAlH4 to form the corresponding alcohol

-

Amidation: Direct reaction with amines under forcing conditions to form amides

Synthetic Applications

Methyl 1-aminocyclohexanecarboxylate hydrochloride serves as a valuable building block in organic synthesis due to its bifunctional nature. The presence of both nucleophilic (amino) and electrophilic (ester) centers allows for selective functionalization and incorporation into more complex molecular structures.

Potential synthetic applications include:

-

Construction of peptide-like structures through sequential amide bond formation

-

Synthesis of conformationally constrained amino acid derivatives

-

Preparation of heterocyclic compounds through cyclization reactions

-

Development of potential enzyme inhibitors or receptor ligands

Biological Relevance and Applications

Structure-Activity Relationships

The unique structural features of methyl 1-aminocyclohexanecarboxylate hydrochloride suggest potential biological interactions:

-

The protonated amino group can form hydrogen bonds and ionic interactions with negatively charged amino acid residues in proteins

-

The ester group can participate in hydrogen bonding and hydrophobic interactions

-

The cyclohexane ring provides a rigid, hydrophobic scaffold that can influence binding to biological targets

These characteristics make the compound potentially useful in drug discovery and biochemical research, particularly in the development of molecules that target specific enzymes or receptors.

Research Tools in Biochemistry

Compounds like methyl 1-aminocyclohexanecarboxylate hydrochloride can serve as useful tools in biochemical research:

-

As substrates or inhibitors in enzymatic assays

-

As building blocks for the synthesis of peptide mimetics

-

In structure-activity relationship studies to understand protein-ligand interactions

-

As probes for investigating biological pathways

Analytical Characterization

Spectroscopic Properties

Methyl 1-aminocyclohexanecarboxylate hydrochloride would exhibit characteristic spectroscopic profiles:

NMR Spectroscopy:

-

¹H NMR would show signals for the methyl ester (approximately 3.7-3.8 ppm), the cyclohexane ring protons (1.2-2.2 ppm), and the ammonium protons (broad signal at 8-9 ppm)

-

¹³C NMR would display signals for the carbonyl carbon (approximately 170-175 ppm), the quaternary carbon at position 1 (55-60 ppm), the methyl carbon of the ester (50-52 ppm), and the cyclohexane ring carbons (20-40 ppm)

IR Spectroscopy:

-

Characteristic absorption bands for the ester carbonyl (approximately 1720-1740 cm⁻¹)

-

N-H stretching vibrations of the ammonium group (3000-3300 cm⁻¹)

-

C-H stretching vibrations of the cyclohexane ring and methyl group (2800-3000 cm⁻¹)

Chromatographic Behavior

In high-performance liquid chromatography (HPLC) analysis:

-

The compound would likely show good retention on reversed-phase columns due to the cyclohexane ring

-

The protonated amino group would contribute to increased water solubility and interaction with silanol groups on silica-based stationary phases

-

UV detection would be possible due to the carbonyl chromophore, albeit with relatively low molar absorptivity

Mass Spectrometry

In mass spectrometric analysis, methyl 1-aminocyclohexanecarboxylate hydrochloride would be expected to show:

-

A molecular ion peak corresponding to the free base (M-HCl)⁺ at m/z 157

-

Fragment ions resulting from the loss of the methoxy group (M-OCH₃)⁺

-

Fragments corresponding to cleavage of the cyclohexane ring

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume